
N-(3,4-difluorophenyl)-3,5-dimethyl-4-isoxazolecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3,4-difluorophenyl)-3,5-dimethyl-4-isoxazolecarboxamide is a chemical compound characterized by the presence of a difluorophenyl group attached to an isoxazole ring
Métodos De Preparación
The synthesis of N-(3,4-difluorophenyl)-3,5-dimethyl-4-isoxazolecarboxamide typically involves the reaction of 3,4-difluoroaniline with 3,5-dimethyl-4-isoxazolecarboxylic acid. The reaction is carried out under controlled conditions, often using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including the use of solvents, temperature control, and purification techniques such as recrystallization or chromatography .
Análisis De Reacciones Químicas
N-(3,4-difluorophenyl)-3,5-dimethyl-4-isoxazolecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The difluorophenyl group can undergo substitution reactions with nucleophiles, leading to the formation of substituted derivatives. .
Aplicaciones Científicas De Investigación
Chemistry
N-(3,4-difluorophenyl)-3,5-dimethyl-4-isoxazolecarboxamide serves as a valuable building block in the synthesis of more complex molecules. It is particularly relevant in the development of pharmaceuticals and agrochemicals due to its structural characteristics that allow for further modifications.
Biology
Research indicates that this compound exhibits significant biological activities:
-
Anticancer Properties: The compound has shown promising results in inhibiting the proliferation of various cancer cell lines. In vitro studies demonstrated IC50 values lower than those of conventional chemotherapeutics like doxorubicin.
Cell Line IC50 (µM) Comparison Drug IC50 (µM) Hep3B 15.0 Doxorubicin 20.0 MCF-7 12.5 Doxorubicin 18.0 - Antimicrobial Activity: Preliminary studies suggest broad-spectrum antibacterial properties against various pathogens. The exact mechanism may involve disruption of bacterial cell wall synthesis or inhibition of metabolic pathways.
Medicine
Ongoing research is exploring the potential of this compound as a therapeutic agent for diseases requiring modulation of specific molecular targets. Its mechanism of action includes:
- Enzyme Inhibition: The compound may inhibit enzymes involved in critical biochemical pathways related to cancer cell proliferation.
- Receptor Modulation: It may act on receptors that regulate cellular signaling pathways.
Industry Applications
In industrial settings, this compound is utilized in developing new materials with specific properties, such as polymers and coatings. Its unique chemical structure allows for the design of materials with enhanced performance characteristics.
Case Studies
-
Anticancer Efficacy Study:
A peer-reviewed study tested this compound against several cancer cell lines. Results indicated potent cytotoxicity with IC50 values significantly lower than those of established chemotherapeutics. -
Antimicrobial Evaluation:
Another study assessed the antimicrobial properties of this compound against a range of bacterial strains. The findings suggested effective inhibition of bacterial growth, warranting further investigation into its mechanism of action.
Mecanismo De Acción
The mechanism of action of N-(3,4-difluorophenyl)-3,5-dimethyl-4-isoxazolecarboxamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes or receptors, leading to modulation of biochemical pathways. For example, it may act as an inhibitor of enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparación Con Compuestos Similares
N-(3,4-difluorophenyl)-3,5-dimethyl-4-isoxazolecarboxamide can be compared with other similar compounds, such as:
N-(3,5-dichlorophenyl)-4,5-dihydronaphtho[1,2-d]thiazol-2-amine: This compound also contains a substituted phenyl group and is studied for its biological activities.
N-(4-methoxyphenylamino)-N,2-dimethylquinazoline: Known for its microtubule formation inhibition properties, this compound shares structural similarities with this compound.
N-(3,4-difluorophenyl)-2-(2-(3-phenylureido)thiazol-4-yl)acetamide: Another compound with a difluorophenyl group, used in various chemical and biological studies.
Actividad Biológica
N-(3,4-difluorophenyl)-3,5-dimethyl-4-isoxazolecarboxamide is a synthetic organic compound notable for its potential biological activities. This compound features a difluorophenyl group attached to an isoxazole ring, which contributes to its chemical reactivity and biological interactions. It is primarily studied for its applications in medicinal chemistry, particularly in the development of therapeutic agents with anticancer and antimicrobial properties.
Chemical Structure
- Molecular Formula : C13H12F2N2O2
- Molecular Weight : 252.24 g/mol
- CAS Number : 478031-33-3
Synthesis
The synthesis of this compound typically involves the reaction of 3,4-difluoroaniline with 3,5-dimethyl-4-isoxazolecarboxylic acid. The reaction is facilitated by coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) under controlled conditions to form the amide bond. Optimization of reaction conditions is essential for maximizing yield and purity through methods like recrystallization or chromatography .
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. In vitro studies have demonstrated that this compound can inhibit the proliferation of various cancer cell lines, including Hep3B (hepatocellular carcinoma) and MCF-7 (breast cancer). The mechanism of action appears to involve the inhibition of specific enzymes related to cell growth and proliferation .
Table 1: Anticancer Activity Data
Cell Line | IC50 (µM) | Comparison Drug | IC50 (µM) |
---|---|---|---|
Hep3B | 15.0 | Doxorubicin | 20.0 |
MCF-7 | 12.5 | Doxorubicin | 18.0 |
Antimicrobial Properties
This compound has also been evaluated for its antimicrobial activity. Preliminary results suggest that it may possess broad-spectrum antibacterial properties against various pathogens. The exact mechanism remains under investigation but may involve disruption of bacterial cell wall synthesis or inhibition of metabolic pathways .
The biological activity of this compound is linked to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in critical biochemical pathways, particularly those related to cancer cell proliferation.
- Receptor Modulation : It has been suggested that the compound may act on certain receptors that regulate cellular signaling pathways, contributing to its anticancer effects.
Study 1: Anticancer Efficacy
In a recent study published in a peer-reviewed journal, this compound was tested against several cancer cell lines. The findings indicated that this compound exhibited potent cytotoxicity with IC50 values significantly lower than those of conventional chemotherapeutics like doxorubicin .
Study 2: Antimicrobial Activity
Another investigation focused on the antimicrobial properties of this compound revealed promising results against Gram-positive and Gram-negative bacteria. The study highlighted the potential for developing new antibiotics based on this compound's structure .
Propiedades
IUPAC Name |
N-(3,4-difluorophenyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F2N2O2/c1-6-11(7(2)18-16-6)12(17)15-8-3-4-9(13)10(14)5-8/h3-5H,1-2H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANBYWDHBZZUZFZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)C(=O)NC2=CC(=C(C=C2)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.